molecular formula C9H16N4O2 B1610310 4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide CAS No. 334828-10-3

4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide

Cat. No. B1610310
M. Wt: 212.25 g/mol
InChI Key: GHKYDKKHTDOYEI-UHFFFAOYSA-N
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Patent
US06699991B2

Procedure details

A mixture of 5-ethyl-1-(2-methoxyethyl)-4-nitro-1H-pyrazole-3-carboxamide (20 g, 82.6 mMol) and 5%Pd/C (1 g) in methanol (200 mL) was pressurised at 50 psi/25° C. in a sealed vessel and stirred for 15 hours. At the end of the reaction the mixture was filtered through arbocel and the filter cake was washed with methanol. The methanolic solution was distilled at atmospheric pressure and replaced with ethyl acetate to a final volume of 100 mL. The cooled mixture was granulated at ambient temperature for 2 h filtered and washed with ethyl acetate (20 mL) to afford 4-amino-5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxamide as a white crystalline solid, 15 g, 88%. m.p.=131° C. Found: C, 50.75; H, 7.62; N, 26.38. C9H16N4O2 requires C, 50.94; H, 7.55; N, 26.42%.
Name
5-ethyl-1-(2-methoxyethyl)-4-nitro-1H-pyrazole-3-carboxamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:7]([CH2:8][CH2:9][O:10][CH3:11])[N:6]=[C:5]([C:12]([NH2:14])=[O:13])[C:4]=1[N+:15]([O-])=O)[CH3:2]>CO.[Pd]>[NH2:15][C:4]1[C:5]([C:12]([NH2:14])=[O:13])=[N:6][N:7]([CH2:8][CH2:9][O:10][CH3:11])[C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
5-ethyl-1-(2-methoxyethyl)-4-nitro-1H-pyrazole-3-carboxamide
Quantity
20 g
Type
reactant
Smiles
C(C)C1=C(C(=NN1CCOC)C(=O)N)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was pressurised at 50 psi/25° C. in a sealed vessel
CUSTOM
Type
CUSTOM
Details
At the end of the reaction the mixture
FILTRATION
Type
FILTRATION
Details
was filtered through arbocel
WASH
Type
WASH
Details
the filter cake was washed with methanol
DISTILLATION
Type
DISTILLATION
Details
The methanolic solution was distilled at atmospheric pressure
WAIT
Type
WAIT
Details
The cooled mixture was granulated at ambient temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate (20 mL)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC=1C(=NN(C1CC)CCOC)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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